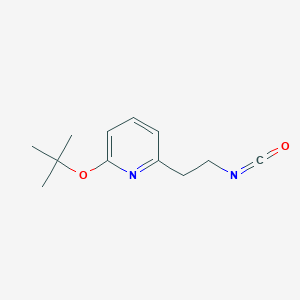

2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

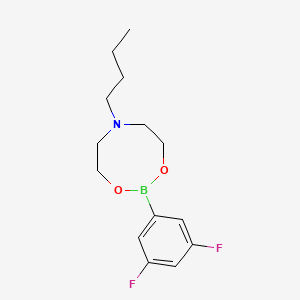

2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine, also known as t-Bu-NCO-Py, is an organic compound that has a wide range of applications in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 194.25 g/mol. The compound has been used in the synthesis of various polymers, as well as in the synthesis of biologically active compounds such as peptides and proteins. It has also been used in the synthesis of polymers for the production of nanomaterials.

Applications De Recherche Scientifique

Paramagnetic Chelating Ligands

Tert-butyl 2-pyridyl nitroxide radicals, including derivatives with tert-butoxy groups, have shown promise as paramagnetic chelating ligands. These compounds, including pyridine-2,6-diyl bis(tert-butyl nitroxides) derivatives, demonstrate strong magnetic interactions when bonded directly to metals. Their behavior as triplet molecules at room temperature suggests potential in designing new magnetic materials and studying magnetic phenomena in organic compounds (Kawakami, Tonegawa, & Ishida, 2016).

Coordination Chemistry and Luminescence

Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and related compounds, have been explored for their coordination chemistry. These ligands have found use in creating luminescent lanthanide compounds, which are useful for biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. This exploration suggests potential applications in developing sensors and materials with unique magnetic properties (Halcrow, 2005).

Photocatalytic Degradation of Pollutants

Studies on the photolytic and photocatalytic degradation of pyridine derivatives, including those with tert-butoxy groups, highlight the potential of these compounds in environmental applications. Specifically, they can contribute to the degradation and mineralization of hazardous chemicals in wastewater, offering a path toward more effective water treatment solutions (Stapleton et al., 2010).

Bond Activation and Catalysis

Research into the activation of C-H bonds by metal complexes, including those involving pyridine derivatives with tert-butoxy groups, has implications for organic synthesis and catalysis. These studies contribute to understanding how metal-ligand interactions can facilitate bond activation, offering insights into more efficient catalytic processes (Crosby, Clarkson, & Rourke, 2009).

Solar Energy Conversion

The investigation of pyridine derivatives, including tert-butoxy variants, in dye-sensitized solar cells with copper redox mediators shows how these compounds can enhance solar energy conversion. By affecting charge-transfer rates and improving device stability, these studies pave the way for more efficient solar energy technologies (Ferdowsi et al., 2018).

Propriétés

IUPAC Name |

2-(2-isocyanatoethyl)-6-[(2-methylpropan-2-yl)oxy]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(2,3)16-11-6-4-5-10(14-11)7-8-13-9-15/h4-6H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBBZPMKCVJVLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=N1)CCN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)

![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)